molecular formula C8H11NO2 B15225471 1-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid

1-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B15225471
M. Wt: 153.18 g/mol
InChI Key: RCNNSARCYIZEJB-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrrole derivatives. For instance, starting with 3-methylpyrrole, it can be reacted with ethyl alcohol and an oxidizing agent to form the desired compound . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally follow the principles of green chemistry to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to participate in electrophilic and nucleophilic reactions, which can alter the function of biological molecules. Specific pathways and targets depend on the context of its use, such as its role in antimicrobial activity or as a chemical intermediate.

Comparison with Similar Compounds

1-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid can be compared with other pyrrole derivatives:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique aspects of this compound.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-ethyl-3-methylpyrrole-2-carboxylic acid

InChI

InChI=1S/C8H11NO2/c1-3-9-5-4-6(2)7(9)8(10)11/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

RCNNSARCYIZEJB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1C(=O)O)C

Origin of Product

United States

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